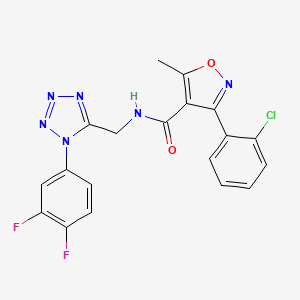![molecular formula C13H17NO7 B2748211 Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate CAS No. 176375-43-2](/img/structure/B2748211.png)
Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate
Vue d'ensemble
Description
Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate is a chemical compound with the molecular formula C13H17NO7. It is known for its photolabile properties, making it useful in various scientific applications. The compound features a nitrophenoxy group, which contributes to its reactivity and functionality in different chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate typically involves the reaction of 4-(4-Hydroxymethyl-2-methoxy-5-nitrophenoxy)butyric acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-(4-Carboxy-2-methoxy-5-nitrophenoxy)butyric acid methyl ester.
Reduction: 4-(4-Hydroxymethyl-2-methoxy-5-aminophenoxy)butyric acid methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate is utilized in several scientific research fields:
Chemistry: Used as a photolabile linker in the synthesis of complex molecules.
Biology: Employed in the study of photoreactive processes and as a cross-linking reagent.
Medicine: Investigated for its potential in drug delivery systems due to its photolabile properties.
Industry: Applied in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate involves its photolabile nature. Upon exposure to light, the compound undergoes a photochemical reaction that cleaves the nitrophenoxy group, releasing the active moiety. This property is exploited in various applications, such as controlled drug release and the study of light-induced processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Hydroxymethyl-2-methoxy-5-nitrophenoxy)butyric acid
- 4-(4-Hydroxyethyl-2-methoxy-5-nitrophenoxy)butyric acid
Uniqueness
Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate stands out due to its methyl ester group, which enhances its solubility and reactivity in organic solvents. This makes it more versatile in various chemical and biological applications compared to its similar compounds .
Propriétés
IUPAC Name |
methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7/c1-19-11-6-9(8-15)10(14(17)18)7-12(11)21-5-3-4-13(16)20-2/h6-7,15H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUSEGQOHRKQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2748134.png)


![2,6-difluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2748138.png)
![1-(1-ethyl-1H-imidazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine hydrochloride](/img/structure/B2748140.png)


![2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran](/img/structure/B2748143.png)

![3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-methoxyethyl)propanamide](/img/structure/B2748149.png)


